molecular formula C16H16N4O2S B10988829 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10988829
M. Wt: 328.4 g/mol
InChI Key: CTANCORQXTWQEF-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with 4,5-dimethyl groups and a quinoxaline moiety bearing a 3-methyl-2-oxo group, connected via an acetamide linker. The dimethyl-thiazole and methyl-oxo-quinoxaline groups are critical to its molecular interactions, influencing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C16H16N4O2S/c1-9-11(3)23-16(18-9)19-14(21)8-20-13-7-5-4-6-12(13)17-10(2)15(20)22/h4-7H,8H2,1-3H3,(H,18,19,21)

InChI Key

CTANCORQXTWQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine

3-Methylquinoxalin-2(1H)-one (11 ) is synthesized by refluxing o-phenylenediamine (9 ) with sodium pyruvate (10 ) in glacial acetic acid. This cyclocondensation proceeds via Schiff base formation and intramolecular cyclization.

Reaction Conditions

  • Reactants : o-Phenylenediamine (1 eq), sodium pyruvate (1.2 eq)

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (118°C)

  • Time : 6–8 hours

  • Yield : 78–85%

Mechanism :

  • Nucleophilic attack of o-phenylenediamine’s amine group on sodium pyruvate’s carbonyl.

  • Dehydration to form an imine intermediate.

  • Cyclization to yield the quinoxaline core.

Chlorination and Thiolation

To enhance reactivity, 11 is chlorinated using phosphorus oxychloride (POCl₃) to form 2-chloro-3-methylquinoxaline (13 ). Alternatively, treatment with thiourea in ethanol yields 3-methylquinoxaline-2-thiol (14 ).

Chlorination Conditions

  • Reactants : 3-Methylquinoxalin-2(1H)-one (1 eq), POCl₃ (3 eq)

  • Solvent : Toluene

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 70%

Thiolation Conditions

  • Reactants : 2-Chloro-3-methylquinoxaline (1 eq), thiourea (1.2 eq)

  • Solvent : Absolute ethanol

  • Temperature : Reflux

  • Time : 3 hours

  • Yield : 65%

Acetic Acid Derivative Formation

The chlorinated intermediate (13 ) reacts with chloroacetyl chloride in dimethylformamide (DMF) to form 2-chloro-N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. Subsequent hydrolysis or aminolysis introduces the acetamide moiety.

Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

4,5-Dimethylthiazol-2-amine is typically prepared via the Hantzsch thiazole synthesis:

  • Reactants : α-Halo ketone (e.g., chloroacetone) and thiourea.

  • Conditions : Reflux in ethanol with catalytic HCl.

  • Mechanism : Cyclocondensation via thiourea’s sulfur nucleophile attacking the halo ketone, followed by dehydrohalogenation.

Amide Coupling

The final step involves coupling 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with 4,5-dimethylthiazol-2-amine. Two methods are prevalent:

Carbodiimide-Mediated Coupling

  • Reactants :

    • 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (1 eq)

    • 4,5-Dimethylthiazol-2-amine (1.1 eq)

    • N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 eq)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

  • Yield : 60–72%

Acid Chloride Route

  • Activation : Treat the acetic acid derivative with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Aminolysis : React the acyl chloride with 4,5-dimethylthiazol-2-amine in DMF with triethylamine (TEA) as a base.

Conditions

  • Reactants : Acyl chloride (1 eq), amine (1.2 eq)

  • Solvent : DMF

  • Base : TEA (2 eq)

  • Temperature : 0°C → room temperature

  • Time : 4 hours

  • Yield : 68–75%

Optimization and Reaction Monitoring

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF improves solubility of polar intermediates, while acetonitrile minimizes side reactions.

  • Base : TEA outperforms NaHCO₃ in neutralizing HCl during aminolysis, enhancing yields by 15%.

Temperature Control

  • Chlorination : Excess POCl₃ at 80°C ensures complete conversion without decomposition.

  • Amide Coupling : Cold conditions (0°C) reduce racemization during activation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) :

    • 3270 (N-H stretch, acetamide)

    • 1685 (C=O, quinoxalinone)

    • 1540 (C=N, thiazole)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.49 (s, 3H, CH₃-quinoxaline)

    • δ 2.25 (s, 6H, CH₃-thiazole)

    • δ 4.30 (s, 2H, CH₂-acetamide)

    • δ 7.20–8.10 (m, 4H, quinoxaline aromatic)

  • ¹³C NMR :

    • δ 22.5 (CH₃-quinoxaline)

    • δ 40.0 (CH₂-acetamide)

    • δ 165.2 (C=O)

Elemental Analysis

ElementCalculated (%)Observed (%)
C59.1259.08
H4.714.68
N16.4716.42

Scale-Up Considerations

Purification

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves unreacted amine and acyl chloride.

  • Recrystallization : Ethanol/water (7:3) yields >95% pure product.

Yield Improvement

  • Excess Amine : Using 1.5 eq of 4,5-dimethylthiazol-2-amine increases yield to 80% by driving the reaction to completion.

  • Catalytic KI : Addition of KI (0.1 eq) in DMF accelerates nucleophilic substitution by 30%.

Comparative Analysis of Methods

ParameterCarbodiimide RouteAcid Chloride Route
Yield 60–72%68–75%
Purity 90–92%93–95%
Reaction Time 12 hours4 hours
Cost High (DCC/DMAP)Moderate (SOCl₂)

The acid chloride method is preferred for industrial-scale synthesis due to shorter reaction times and higher yields.

Challenges and Solutions

Hydrolysis of Acyl Chloride

  • Issue : Acyl chloride intermediates hydrolyze in humid conditions.

  • Solution : Use anhydrous solvents and conduct reactions under nitrogen.

Thiazole Ring Oxidation

  • Issue : Thiazole’s sulfur atom oxidizes at high temperatures.

  • Solution : Maintain temperatures <50°C during coupling .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Linker

The acetamide group serves as a reactive site for nucleophilic substitution. In studies of structurally analogous compounds, the chloroacetamide intermediate reacts with amines or heterocyclic nucleophiles under basic conditions . For example:

  • Reaction with 3-methylquinoxalin-2(1H)-one :
    Potassium bicarbonate and phase-transfer catalysts (e.g., benzyltributylammonium chloride) facilitate the substitution of the chloro group in 2-chloro-N-(p-tolyl)acetamide with 3-methylquinoxalin-2(1H)-one, forming the target compound .

Reaction Component Conditions Yield
3-methylquinoxalin-2(1H)-oneDMF, KHCO₃, reflux (353 K), 2 hours~65%

This reaction highlights the role of polar aprotic solvents (DMF) in stabilizing transition states and enhancing nucleophilicity.

Hydrolysis of the Acetamide Bond

The acetamide linker is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. While direct data on this compound is limited, analogous molecules undergo hydrolysis as follows :

  • Acidic Hydrolysis :
    R-CONH-R’+H2OH+R-COOH+R’-NH2\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{R'-NH}_2

  • Alkaline Hydrolysis :
    R-CONH-R’+OHR-COO+R’-NH2\text{R-CONH-R'} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R'-NH}_2

Plasmatic stability studies on similar morpholinone-acetamide derivatives revealed that steric shielding (e.g., gem-dimethyl groups) reduces hydrolysis rates by 8-fold, extending half-life from 22 minutes to >240 minutes .

Functionalization of the Thiazole Ring

The 4,5-dimethylthiazole moiety participates in electrophilic aromatic substitution (EAS) and coordination reactions:

Modification of the Quinoxalinone Core

The 3-methyl-2-oxoquinoxalin-1(2H)-yl group undergoes redox and cycloaddition reactions:

  • Reduction :
    The ketone group in the quinoxalinone core can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this has not been explicitly reported for the target compound .

  • Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄), the quinoxalinone ring may degrade, forming carboxylic acid derivatives .

Hydrogen Bonding and Crystal Packing

In the solid state, intermolecular N–H⋯O and C–H⋯O hydrogen bonds form chains along the b-axis, influencing solubility and reactivity .

Interaction Type Bond Length (Å) Angle (°)
N–H⋯O2.12167
C–H⋯O2.38141

These interactions may stabilize transition states in solution-phase reactions or hinder access to reactive sites.

Synthetic Optimization and Byproducts

Key challenges in synthesizing this compound include:

  • Rotational Disorder : The p-tolyl group exhibits disorder, complicating crystallization .

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry and temperature control .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s fungicidal and anticonvulsant activities correlate with its ability to undergo in vivo transformations. For example:

  • Metabolic Oxidation : Cytochrome P450 enzymes may oxidize methyl groups to hydroxymethyl or carboxyl derivatives, altering bioactivity .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and quinoxaline structures. For instance, derivatives of similar compounds have shown significant growth inhibition against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
Compound AHCT-11686.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Research indicates that these compounds may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

Case Studies:

  • A study demonstrated that thiazole derivatives exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Another investigation reported that compounds with similar structural motifs inhibited thymidylate synthase, an enzyme critical for DNA synthesis, leading to reduced tumor growth .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds are often investigated for their ability to combat bacterial and fungal infections:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

These results suggest that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide could serve as a lead compound for developing new antimicrobial agents .

Synthesis and Production

The synthesis of this compound can be achieved through several organic reactions involving thiazole and quinoxaline derivatives. Common methods include:

  • Condensation Reactions: Combining thiazole derivatives with quinoxaline precursors under acidic or basic conditions.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between the two moieties.

Industrial production may involve optimizing these methods for scalability and yield using techniques such as continuous flow synthesis .

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further studies are needed to elucidate the precise pathways.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. Its structural components suggest a wide range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by recent studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a quinoxaline moiety, both of which are known for their biological significance. The molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS, and it has a molecular weight of 282.34 g/mol. The presence of these heterocycles contributes to its pharmacological versatility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. A notable study utilized the MTT assay to assess the cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results indicated that several derivatives exhibited significant inhibitory effects on cell viability.

Table 1: IC50 Values of Quinoxaline Derivatives Against HCT-116 Cells

Compound IDIC50 (µM)Activity Description
10b12.5Strong inhibitory action
9c45.0Moderate inhibitory action
Control>100No significant effect

The study found that compound 10b demonstrated the highest potency, suggesting that modifications to the quinoxaline structure can enhance anticancer activity .

Antimicrobial Activity

In addition to anticancer effects, compounds with thiazole and quinoxaline structures have been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.

Table 2: Antimicrobial Activity of Selected Compounds

Compound IDBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BE. coli15
Compound CCandida albicans18

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymes : Quinoxaline derivatives are known to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : The thiazole component may contribute to antioxidant activity, reducing oxidative stress in cells .

Case Studies

A series of clinical and preclinical studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:

  • Study on HCT-116 Xenografts : Mice treated with this compound showed reduced tumor growth compared to control groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of quinoxaline- and thiazole-based acetamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogues
Compound Name/ID Substituents (Thiazole/Thiazolidinone) Substituents (Quinoxaline) Biological Activity Key Findings Reference
Target Compound 4,5-dimethyl-thiazole 3-methyl-2-oxo Potential anticonvulsant Structural similarity to anticonvulsant agents
5d (Thiazolidinone derivative) p-nitrophenyl 3-methyl-2-oxo Antimicrobial High activity against bacteria (E. coli, S. aureus) and fungi (C. albicans)
5h (Thiazolidinone derivative) trifluoromethylphenyl 3-methyl-2-oxo Antimicrobial Broad-spectrum efficacy against all tested strains
5l (Thiazolidinone derivative) chlorophenyl 3-methyl-2-oxo Antimicrobial Lowest activity in series; chloro group reduces potency
MQOAHM (Compound 31a-b) diethyl malonate 3-methyl-2-oxo Antiviral (COVID-19) Investigated for SARS-CoV-2 protease inhibition
Anticonvulsant Analogues Varied phenyl groups 3-methyl-2-oxo Anticonvulsant Substituents like 4-Cl or 4-NO₂ enhance seizure inhibition

Key Observations

Antimicrobial Activity: Electron-withdrawing groups (e.g., nitro in 5d, trifluoromethyl in 5h) on the thiazolidinone ring enhance antimicrobial activity, likely by improving membrane penetration or target binding . Chloro substituents (e.g., 5l) reduce efficacy, suggesting steric or electronic hindrance .

Anticonvulsant Potential: Analogs with 3-methyl-2-oxoquinoxaline and substituted phenyl groups (e.g., 4-chloro, 4-nitro) exhibit significant seizure inhibition in rodent models, implicating the quinoxaline core in CNS targeting .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide?

The compound can be synthesized via coupling reactions between functionalized thiazole and quinoxalinone precursors. A general approach involves:

  • Step 1 : Reacting 2-amino-4,5-dimethylthiazole with chloroacetyl chloride in the presence of triethylamine to form the chloroacetamide intermediate .
  • Step 2 : Condensing the intermediate with 3-methyl-2-oxoquinoxaline under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Key considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid byproducts, and use recrystallization (e.g., ethanol/water mixtures) for purification .

Q. How is crystallographic data for this compound validated to confirm its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX for structure refinement:

  • SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems .
  • Validate hydrogen bonding patterns (e.g., N–H⋯N interactions) using graph-set analysis to ensure structural integrity .

Q. What are the primary biological targets or assays used to evaluate this compound?

The compound’s thiazole and quinoxalinone moieties suggest potential activity in:

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Enzyme inhibition : Target GABA receptors or voltage-gated ion channels due to structural similarity to known anticonvulsants .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

  • TLC (silica gel, ethyl acetate/hexane eluent) for reaction monitoring .
  • HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for final purity (>95%) .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. What are the key structural features influencing its bioactivity?

  • The 4,5-dimethylthiazole ring enhances lipophilicity and membrane permeability.
  • The 3-methyl-2-oxoquinoxaline moiety may intercalate DNA or inhibit topoisomerases, though further SAR studies are needed .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

  • Perform docking studies (AutoDock Vina) to predict binding affinity for targets like GABA transaminase .
  • Use QSAR models to correlate substituent effects (e.g., methyl groups on thiazole) with anticonvulsant activity .
  • Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data or hydrogen bonding patterns?

  • Re-refine datasets using SHELXL with updated scattering factors and disorder modeling .
  • Compare experimental hydrogen-bond geometries (e.g., N–H⋯N distances) with theoretical values from Hirshfeld surface analysis .

Q. How to design derivatives for improved metabolic stability without compromising activity?

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoxaline ring to reduce oxidative metabolism .
  • Replace the acetamide linker with a sulfonamide to enhance hydrolytic stability .
  • Validate stability via microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What advanced analytical techniques characterize supramolecular interactions in the solid state?

  • SC-XRD to map π-π stacking and hydrogen-bonded networks .
  • DSC/TGA to study thermal stability and polymorphism .
  • Solid-state NMR to probe dynamic molecular interactions .

Q. How to address reproducibility challenges in biological assays for this compound?

  • Standardize assay conditions (e.g., cell line passage number, serum-free media) .
  • Use positive controls (e.g., valproic acid for anticonvulsant assays) to validate experimental setups .
  • Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

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